
5-Methyl-7-hydroxy-1-indanone
説明
5-Methyl-7-hydroxy-1-indanone, also known as 5-Methyl-7-hydroxyindanone, is an organic compound belonging to the indanone family. It is a white crystalline solid with a melting point of about 118°C and a boiling point of about 232°C. It is insoluble in water, but soluble in ethanol and ether. This compound is a versatile building block for organic synthesis and has many potential applications in the field of science and technology.
科学的研究の応用
Antibacterial and Biomass Degradation
5-Methyl-7-hydroxy-1-indanone, a compound structurally related to various indanone derivatives, has been explored in scientific research for its applications in biomass degradation and potential antibacterial properties. Research focusing on similar compounds demonstrates the versatility of indanone derivatives in scientific applications.
One study presented facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, highlighting its antibacterial activity. This study explored synthetic routes to prepare this compound, emphasizing its biological significance (S. P. Kamat et al., 2008).
Additionally, energetic and structural studies on biomass-derived compounds, including 6- and 7-hydroxy-1-indanones, utilized experimental and computational techniques to understand their stability and thermodynamic properties. These studies provide insights into the potential of these compounds in biomass degradation and their thermodynamic favorability (Ana Luisa Ribeiro da Silva & M. D. Ribeiro da Silva, 2020).
Molecular and Electronic Structure Analysis
Research has also focused on the molecular and electronic structure of indanone derivatives, illustrating their unique chemical properties and reactivity. For example, a study on potassium 3-oxo-2,3-dihydro-1H-inden-4-olate, derived from 7-hydroxy-1-indanone, provided insights into the molecular structure, spectral properties, and specific reactivity of this compound, showcasing the diverse applications of indanone derivatives in chemistry (M. Sigalov et al., 2016).
Excited-State Intramolecular Proton Transfer (ESIPT)
Another intriguing area of research is the study of excited-state intramolecular proton transfer (ESIPT) in compounds like 7-hydroxy-1-indanone. Modifications to this compound have led to the generation of white light in a single ESIPT system, highlighting its potential in the development of organic light-emitting diodes (OLEDs) and contributing to advancements in lighting and display technologies (Kuo‐Chun Tang et al., 2011).
Safety and Hazards
Safety measures for handling 5-Methyl-7-hydroxy-1-indanone include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
1-Indanone derivatives and their structural analogues have been widely used in medicine, agriculture, and in natural products synthesis . They have shown biological activity against cancer cells and Alzheimer’s disease, and can be used as synthetic intermediates for several drugs and as precursors to natural products . Therefore, the study and development of 5-Methyl-7-hydroxy-1-indanone and related compounds may continue to be a significant area of research in the future .
特性
IUPAC Name |
7-hydroxy-5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)10(7)9(12)5-6/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKFGUFWESXHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CC2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456502 | |
| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68293-32-3 | |
| Record name | 2,3-Dihydro-7-hydroxy-5-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68293-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


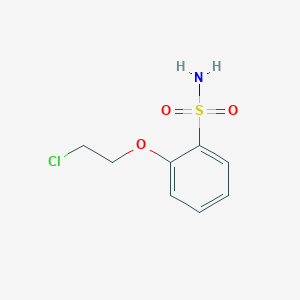
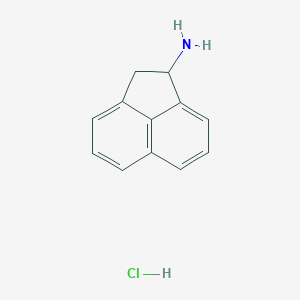
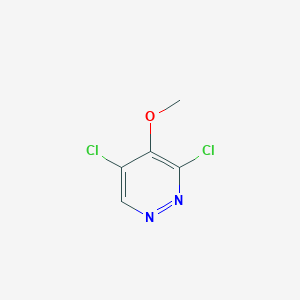
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
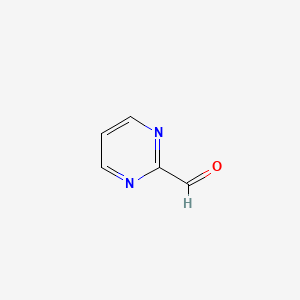
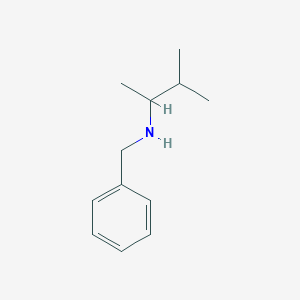

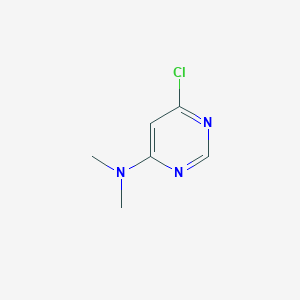
![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
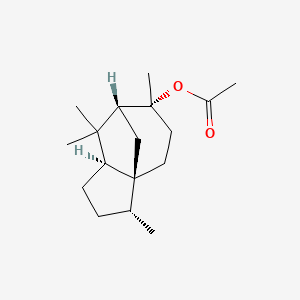

![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
